molecular formula C14H15N2O6P B11408504 Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11408504
M. Wt: 338.25 g/mol
InChI Key: YJVJZXNECXKPIZ-UHFFFAOYSA-N
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Description

Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving furan derivatives and amino compounds. The phosphonate group is introduced via phosphorylation reactions using appropriate phosphonating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and oxazole rings contribute to its binding affinity and specificity, while the phosphonate group can participate in phosphorylation reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl]phosphonate: Similar structure but with different substituents.

    Furan-2-yl derivatives: Compounds with furan rings and various functional groups.

    Oxazole derivatives: Compounds containing oxazole rings with different substituents.

Uniqueness

Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the combination of its furan, oxazole, and phosphonate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.

Properties

Molecular Formula

C14H15N2O6P

Molecular Weight

338.25 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C14H15N2O6P/c1-18-23(17,19-2)14-13(15-9-10-5-3-7-20-10)22-12(16-14)11-6-4-8-21-11/h3-8,15H,9H2,1-2H3

InChI Key

YJVJZXNECXKPIZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CO3)OC

Origin of Product

United States

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